6-Fluoro-4-hydroxyquinoline-3-carbohydrazide
Overview
Description
6-Fluoro-4-hydroxyquinoline-3-carbohydrazide is a chemical compound with the molecular formula C10H8FN3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-hydroxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a
Biological Activity
6-Fluoro-4-hydroxyquinoline-3-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and synthesized derivatives.
Chemical Structure and Properties
The IUPAC name for this compound is this compound, and it is characterized by the presence of a fluorine atom at the 6-position and a hydroxy group at the 4-position of the quinoline ring. The carbohydrazide functional group contributes to its biological properties.
Antiviral Activity
Studies have shown that derivatives of 4-hydroxyquinoline-3-carbohydrazide exhibit moderate inhibitory effects against the HIV-1 virus. For instance, a study highlighted that certain synthesized compounds demonstrated an inhibition rate of approximately 32% at a concentration of 100 µM against HIV-1 in Hela cell cultures. The docking studies suggested that these compounds bind effectively to the active site of integrase, which is crucial for viral replication .
Table 1: Anti-HIV Activity of Selected Compounds
Compound | Inhibition Rate (%) | Concentration (µM) |
---|---|---|
6d | 32 | 100 |
7e | 28 | 100 |
AZT (Control) | - | - |
Antibacterial Activity
In addition to antiviral properties, derivatives of this compound have been evaluated for antibacterial activity. The results indicated that these compounds possess moderate antibacterial effects, although specific MIC (Minimum Inhibitory Concentration) values were not consistently reported across studies. For example, one study noted that while some compounds showed promising antibacterial properties, they did not significantly inhibit integrase activity or HIV replication at concentrations below 100 µM .
Table 2: Antibacterial Activity Overview
Compound | Activity Level | MIC (µg/mL) |
---|---|---|
Compound A | Moderate | TBD |
Compound B | Low | TBD |
Case Study: Synthesis and Evaluation
A notable study focused on synthesizing a series of novel derivatives based on this compound. These derivatives were subjected to biological evaluation against both HIV and various bacterial strains. The synthesis involved multiple steps, including condensation reactions and cyclization methods, confirming the stability and purity of the final products through spectroscopic methods such as NMR and LC-MS .
Case Study: Structure-Activity Relationships (SAR)
Research into the structure-activity relationships (SAR) of quinoline derivatives has revealed insights into how modifications at various positions affect biological activity. For instance, substitutions at the 2-position have been shown to enhance antiviral efficacy while maintaining acceptable toxicity profiles. This information is critical for guiding future synthetic efforts aimed at optimizing therapeutic potential .
Properties
IUPAC Name |
6-fluoro-4-oxo-1H-quinoline-3-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-5-1-2-8-6(3-5)9(15)7(4-13-8)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFUTRAUIDEEFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651207 | |
Record name | 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915978-56-2 | |
Record name | 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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